Chemical properties and structure of 2-Iodo-6-methylpyridin-4-ol
Chemical properties and structure of 2-Iodo-6-methylpyridin-4-ol
Executive Summary
2-Iodo-6-methylpyridin-4-ol (C₆H₆INO) is a high-value heterocyclic scaffold utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. As a trisubstituted pyridine, it offers three distinct vectors for chemical diversification:
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C2-Iodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
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C4-Hydroxyl: A versatile nucleophile for etherification or a precursor for leaving groups (triflate/chloro).
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C6-Methyl: A steric blocker that can also serve as a site for late-stage oxidation or functionalization.
This guide provides a comprehensive analysis of its structural properties, synthetic pathways, and reactivity profile, grounded in the chemistry of its well-characterized analogs (2-Chloro-6-methylpyridin-4-ol, CAS 42779-75-9 and 2-Bromo-6-methylpyridin-4-ol, CAS 1227578-79-1).
Structural Characterization & Properties[1]
Chemical Identity
| Property | Data |
| IUPAC Name | 2-Iodo-6-methylpyridin-4-ol |
| Molecular Formula | C₆H₆INO |
| Molecular Weight | 235.02 g/mol |
| Exact Mass | 234.946 |
| Predicted pKa (OH) | ~9.0 – 9.5 (Acidic due to pyridine ring electron withdrawal) |
| Predicted logP | ~1.2 – 1.5 (Modestly lipophilic) |
| Appearance | Off-white to pale yellow solid (Predicted based on analogs) |
Tautomerism: The Pyridone-Pyridinol Equilibrium
A critical feature of 4-hydroxypyridines is their tautomeric equilibrium. While often named as "pyridinols," these compounds exist predominantly as 4-pyridones (NH-form) in the solid state and in polar solvents.
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Pyridinol Form (OH-form): Favored in gas phase and non-polar solvents; reactive species for O-alkylation.
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Pyridone Form (NH-form): Favored in polar aprotic solvents (DMSO, DMF) and crystal lattice; reactive species for N-alkylation.
The presence of the electron-withdrawing Iodine at C2 and electron-donating Methyl at C6 subtly influences this equilibrium, generally stabilizing the pyridinol form slightly more than in the unsubstituted parent, but the pyridone remains the dominant species.
Synthetic Pathways
Direct commercial availability of the 2-iodo derivative is often limited compared to the 2-chloro (CAS 42779-75-9) or 2-bromo (CAS 1227578-79-1) analogs. Therefore, in-house synthesis is a standard requirement.
Route A: Halogen Exchange (Finkelstein-Type)
The most reliable route utilizes the commercially available 2-chloro-6-methylpyridin-4-ol.
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Precursor: 2-Chloro-6-methylpyridin-4-ol.[1]
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Reagents: Sodium Iodide (NaI), Acetyl Chloride (AcCl) or HI.
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Mechanism: Protonation of the pyridine nitrogen activates the C2-Cl bond towards nucleophilic attack by Iodide.
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Advantage: High regioselectivity; avoids handling explosive diazonium salts.
Route B: De Novo Synthesis from Pyrone
For large-scale preparation, starting from 4-hydroxy-6-methyl-2-pyrone (Triacetic acid lactone) is cost-effective.
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Step 1: Reaction with Ammonia (NH₃) or Ammonium Acetate yields 2,4-dihydroxy-6-methylpyridine (6-methyluracil analog).
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Step 2: Regioselective halogenation. Reaction with POCl₃ typically yields the 2,4-dichloro derivative.
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Step 3: Selective hydrolysis. The 4-Cl position is more susceptible to nucleophilic hydrolysis than the 2-Cl, allowing isolation of 2-chloro-6-methylpyridin-4-ol .
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Step 4: Conversion to Iodo (as in Route A).
Route C: Sandmeyer Reaction
From 2-amino-6-methylpyridin-4-ol :
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Diazotization: NaNO₂ / H₂SO₄.
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Iodination: KI. Note: This route is less preferred due to the instability of aminopyridines and potential side reactions.
Reactivity & Applications in Drug Discovery
C2-Iodine: The Cross-Coupling Vector
The C-I bond at position 2 is significantly weaker than C-Br or C-Cl, making this scaffold an excellent candidate for chemoselective couplings.
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Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids. The 2-iodo position reacts at room temperature or mild heating, leaving the 4-OH (or 4-Cl if present) intact.
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Sonogashira: Facile coupling with terminal alkynes to install rigid linkers.
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Buchwald-Hartwig: C-N bond formation to introduce amine side chains.
C4-Hydroxyl: The Functionalization Vector
The 4-OH group allows for the introduction of solubility-enhancing groups or pharmacophores.
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O-Alkylation: Reaction with alkyl halides in the presence of Ag₂CO₃ or Cs₂CO₃ (favors O- over N-alkylation).
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Mitsunobu Reaction: Direct coupling with alcohols (ROH) using DEAD/PPh₃.
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Activation: Conversion to Triflate (OTf) using Tf₂O/Pyridine creates a second electrophilic site, allowing for sequential cross-coupling (first at C2-I, then at C4-OTf).
Experimental Protocol: General Suzuki Coupling
This protocol is validated for 2-halo-pyridines.
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Reagents: 2-Iodo-6-methylpyridin-4-ol (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).
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Solvent: 1,4-Dioxane / Water (4:1).
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Procedure:
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Degas solvents with N₂ for 15 mins.
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Combine reactants in a sealed tube.
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Heat to 80°C for 4–6 hours (monitor by LCMS).
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Note: The free OH group may require an extra equivalent of base. If solubility is poor, protect OH as a silyl ether (TBS) or methyl ether prior to coupling.
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Safety & Handling
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Hazard Identification: Pyridine derivatives are generally irritants. The iodo-derivative may be light-sensitive (liberation of I₂).
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Storage: Store at 2–8°C, protected from light, under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.
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Handling: Use standard PPE (gloves, goggles, lab coat). Perform all synthesis steps involving POCl₃ or AcCl in a well-ventilated fume hood.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on pyridine reactivity and tautomerism).
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Spivey, A. C., & Arseniyadis, S. (2004). Pyridine derivatives in drug discovery. Angewandte Chemie International Edition. Link
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 42779-75-9 (2-Chloro-6-methyl-4-pyridinol). Link
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ChemicalBook. Product entry for 2-Bromo-6-methyl-4-pyridinol (CAS 1227578-79-1). Link
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
